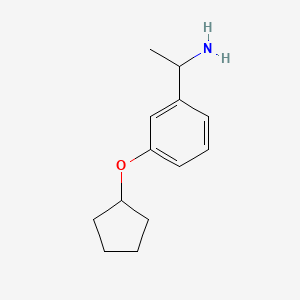
3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclobutylmethyl group, a 4-hydroxyphenethyl group, and a fluorophenol moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as cyclobutylmethylamine and 4-hydroxyphenethylamine. These intermediates are then reacted with 2-fluorophenol under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups, such as chlorine or bromine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can result in various halogenated derivatives.
Scientific Research Applications
3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-chlorophenol
- 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-bromophenol
- 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-iodophenol
Uniqueness
Compared to similar compounds, 3-(2-((Cyclobutylmethyl)(4-hydroxyphenethyl)amino)ethyl)-2-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H26FNO2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-[2-[cyclobutylmethyl-[2-(4-hydroxyphenyl)ethyl]amino]ethyl]-2-fluorophenol |
InChI |
InChI=1S/C21H26FNO2/c22-21-18(5-2-6-20(21)25)12-14-23(15-17-3-1-4-17)13-11-16-7-9-19(24)10-8-16/h2,5-10,17,24-25H,1,3-4,11-15H2 |
InChI Key |
XZAKPXBVBYAINZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CN(CCC2=CC=C(C=C2)O)CCC3=C(C(=CC=C3)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


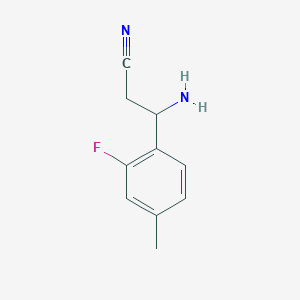

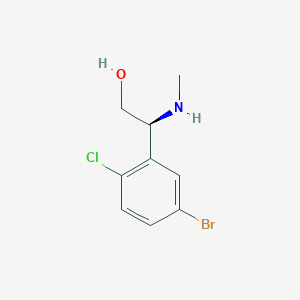
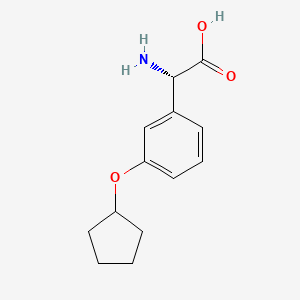
![methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13047406.png)
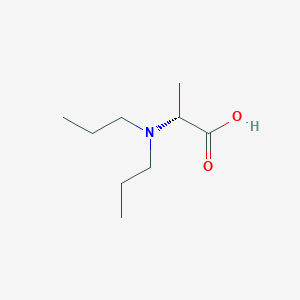
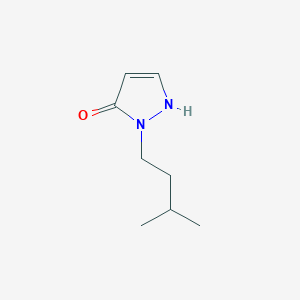


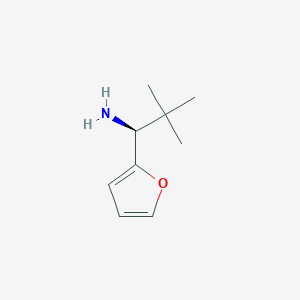
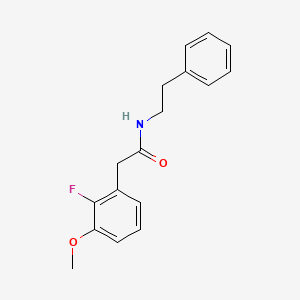
![(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13047449.png)
